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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768027 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
AM3102, also known as KDS-5104, is a potent and selective agonist of the Peroxisome

Proliferator-Activated Receptor Alpha (PPARα). With the chemical formula C21H41NO2 and a

molecular weight of 339.56, its systematic name is (9Z)-N-((1R)-2-HYDROXY-1-

METHYLETHYL)-9-OCTADECENAMIDE.[1] As a hydrolysis-resistant analog of the

endogenous lipid mediator oleoylethanolamide (OEA), AM3102 exhibits significant potential in

the regulation of lipid metabolism and energy homeostasis, making it a person of interest for

research in metabolic diseases.

This technical guide provides a comprehensive overview of AM3102, including its synonyms,

quantitative data on its biological activity, detailed experimental protocols for its

characterization, and a visualization of its primary signaling pathway.

Synonyms and Chemical Identifiers
For clarity and comprehensive literature searching, the following identifiers are associated with

AM3102:

Synonym: KDS-5104

CAS Number: 213182-22-0
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Molecular Formula: C21H41NO2

Molecular Weight: 339.56 g/mol

Systematic Name: (9Z)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE[1]

Quantitative Data Summary
The biological activity of AM3102 has been characterized through various in vitro and in vivo

studies. The following table summarizes the key quantitative data available for this compound.

Parameter Value Species/System Reference

PPARα

Transcriptional Activity

(EC50)

100 nM
In vitro (Cell-based

assay)
Astarita et al., 2006

Anorexiant Properties

(ED50)
2.4 mg/kg

In vivo (Rodent

model)
Astarita et al., 2006

Cannabinoid Receptor

1 (CB1) Affinity (Ki)
> 10 µM

In vitro (Binding

assay)
Astarita et al., 2006

Cannabinoid Receptor

2 (CB2) Affinity (Ki)
> 10 µM

In vitro (Binding

assay)
Astarita et al., 2006

Core Mechanism of Action: PPARα Signaling
Pathway
AM3102 exerts its biological effects primarily through the activation of PPARα, a nuclear

receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid and

glucose metabolism. Upon binding to its ligand, such as AM3102, PPARα undergoes a

conformational change, leading to a cascade of molecular events that ultimately alter gene

expression.

Figure 1: AM3102-mediated PPARα signaling pathway.
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This section provides detailed methodologies for key experiments used to characterize the

activity of AM3102.

PPARα Transcriptional Activity Assay
This assay determines the potency of AM3102 in activating the PPARα receptor.

Objective: To measure the EC50 value of AM3102 for PPARα activation.

Methodology:

Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.

Transfection: Cells are transiently co-transfected with two plasmids:

A mammalian expression vector containing the ligand-binding domain of human or rodent

PPARα fused to the GAL4 DNA-binding domain.

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activating sequence (UAS).

Treatment: After a post-transfection period (typically 24 hours), cells are treated with varying

concentrations of AM3102 or a vehicle control.

Luciferase Assay: Following an incubation period (e.g., 18-24 hours), cell lysates are

prepared, and luciferase activity is measured using a luminometer.

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-

galactosidase or Renilla luciferase) to account for variations in transfection efficiency. The

data are then plotted as a function of AM3102 concentration, and the EC50 value is

calculated using a sigmoidal dose-response curve fit.
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Figure 2: Workflow for PPARα transcriptional activity assay.
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In Vivo Assessment of Anorexiant Properties
This protocol is designed to evaluate the effect of AM3102 on feeding behavior in a rodent

model.

Objective: To determine the ED50 value of AM3102 for prolonging feeding latency.

Methodology:

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are

individually housed and maintained on a regular light/dark cycle with ad libitum access to

food and water.

Acclimation: Animals are acclimated to the experimental conditions, including handling and

injection procedures.

Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set

period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.

Drug Administration: AM3102 is dissolved in a suitable vehicle (e.g., a mixture of Tween 80

and saline) and administered via intraperitoneal (i.p.) injection at various doses. A control

group receives the vehicle only.

Measurement of Feeding Latency: Following drug administration, pre-weighed food is

presented to each animal, and the time until the initiation of the first meal (feeding latency) is

recorded. The amount of food consumed over a specific period is also measured.

Data Analysis: The feeding latency data for each dose group are compared to the vehicle

control group. The ED50 value, the dose at which a 50% maximal effect on prolonging

feeding latency is observed, is calculated using appropriate statistical software.

Cannabinoid Receptor Binding Assays
These assays are performed to determine the selectivity of AM3102 by measuring its binding

affinity for cannabinoid receptors CB1 and CB2.

Objective: To determine the Ki values of AM3102 for CB1 and CB2 receptors.
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Methodology:

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are

prepared from cultured cells (e.g., HEK293 or CHO cells).

Radioligand Binding: The assays are typically performed in a competitive binding format. A

fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g.,

[3H]CP55,940) is incubated with the receptor-containing membranes in the presence of

varying concentrations of AM3102.

Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The bound

radioligand is then separated from the unbound radioligand by rapid filtration through glass

fiber filters.

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid

scintillation counter.

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-

specific binding (measured in the presence of a high concentration of an unlabeled ligand)

from the total binding. The concentration of AM3102 that inhibits 50% of the specific binding

of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is

then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion
AM3102 (KDS-5104) is a valuable research tool for investigating the physiological and

pathophysiological roles of PPARα. Its potency as a PPARα agonist, coupled with its resistance

to hydrolysis, makes it a superior compound for in vivo studies compared to its endogenous

analog, OEA. The detailed protocols and data presented in this guide are intended to facilitate

further research into the therapeutic potential of AM3102 in metabolic disorders and related

conditions. Researchers are encouraged to adapt these methodologies to their specific

experimental needs while adhering to the principles of good laboratory practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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